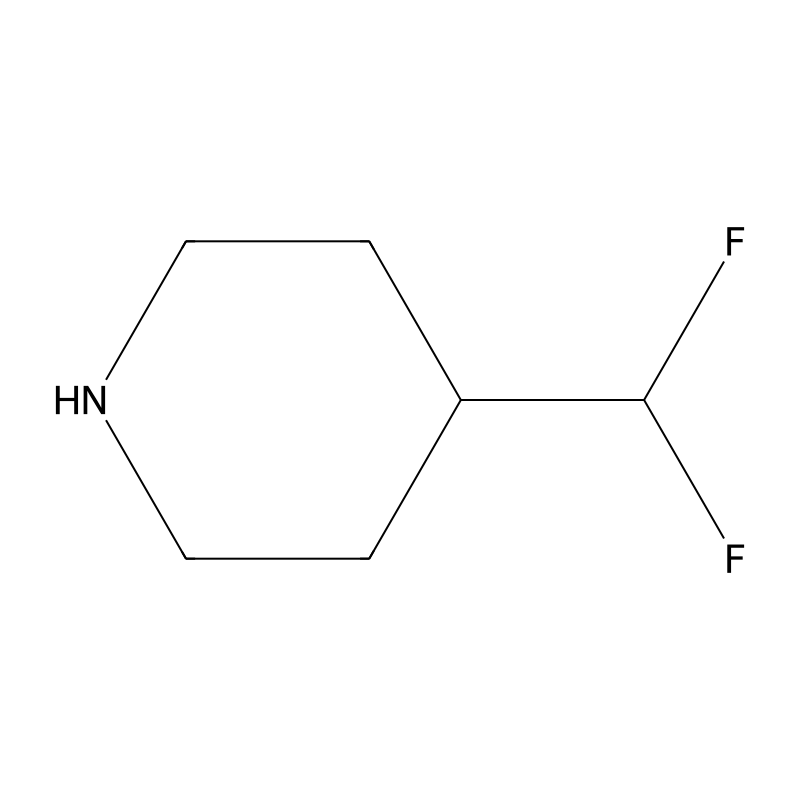

4-(Difluoromethyl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Difluoromethyl)piperidine is a fluorinated derivative of piperidine, characterized by the presence of a difluoromethyl group at the fourth position of the piperidine ring. Its molecular formula is C₆H₁₁F₂N, and it has a molecular weight of approximately 135.16 g/mol. This compound exhibits unique properties due to the electronegative fluorine atoms, which can influence its reactivity and biological interactions.

- Nucleophilic Substitution: The difluoromethyl group can be replaced by nucleophiles under certain conditions.

- Aldol Reactions: It can undergo stereoselective aldol reactions, similar to other piperidine derivatives, allowing for the formation of complex molecular architectures .

- Reduction Reactions: The difluoromethyl group can be reduced to generate other functional groups, expanding its utility in synthetic chemistry.

Research indicates that 4-(difluoromethyl)piperidine exhibits significant biological activity, particularly in medicinal chemistry. It has been explored as a potential scaffold for developing new therapeutic agents, especially in the context of G-protein-coupled receptors (GPCRs) and other biological targets . The presence of fluorine atoms often enhances metabolic stability and bioavailability, making it an attractive candidate in drug design.

Several methods have been developed for synthesizing 4-(difluoromethyl)piperidine:

- Direct Fluorination: This method involves the introduction of fluorine atoms into existing piperidine derivatives through electrophilic fluorination techniques.

- Reactions with Difluoromethylating Agents: Utilizing agents such as difluoromethyl sulfones or phosphonates can yield 4-(difluoromethyl)piperidine through nucleophilic substitution reactions .

- Multistep Synthesis: A more complex approach may involve several synthetic steps starting from simpler piperidine derivatives, allowing for greater control over the final product's stereochemistry and functionalization.

4-(Difluoromethyl)piperidine has several applications in various fields:

- Pharmaceutical Development: Its unique structure makes it a valuable building block for developing new drugs targeting neurological disorders and metabolic diseases.

- Chemical Research: It serves as an important intermediate in organic synthesis, particularly in creating fluorinated compounds with enhanced properties.

- Material Science: Its properties may also be explored in developing new materials with specific chemical and physical characteristics.

Studies on the interactions of 4-(difluoromethyl)piperidine with biological targets have shown promising results. For instance, its interaction with GPCRs suggests potential applications in treating conditions like diabetes and obesity by modulating receptor activity . Additionally, its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to various biological molecules.

Several compounds share structural similarities with 4-(difluoromethyl)piperidine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)piperidine | Contains a trifluoromethyl group instead of difluoromethyl | Greater electronegativity may enhance biological activity |

| Piperidine | Basic structure without fluorination | Serves as a parent compound for various derivatives |

| 1-(Difluoromethyl)cyclohexane | Difluoromethyl group on a cyclohexane ring | Different ring structure may affect reactivity |

The uniqueness of 4-(difluoromethyl)piperidine lies in its specific difluoromethyl substitution pattern, which can impart distinct chemical reactivity and biological properties compared to its analogs. This makes it particularly interesting for further research and development in medicinal chemistry.

Electrophilic Difluoromethylation

Electrophilic difluoromethylation employs reagents capable of transferring a difluoromethyl (CF₂H) group to nucleophilic sites. A prominent reagent, S-([phenylsulfonyl]difluoromethyl)-dibenzothiophenium salt, enables efficient CF₂H transfer to piperidine derivatives under mild conditions. For example, treating piperidine with this reagent in acetonitrile at 50°C yields 4-(difluoromethyl)piperidine with moderate efficiency (45–60% yield). Another approach utilizes S-(difluoromethyl)diarylsulfonium tetrafluoroborates, which react with secondary amines like piperidine to form C–CF₂H bonds.

Table 1: Electrophilic Difluoromethylation Reagents and Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| S-PhSO₂CF₂-dibenzothiophenium salt | Acetonitrile | 50 | 45–60 | |

| Diarylsulfonium tetrafluoroborate | DCM | 25 | 50–70 |

These methods avoid harsh fluorinating agents like DAST, enhancing safety and scalability.

Nucleophilic Fluorination Strategies

Nucleophilic strategies involve substituting leaving groups (e.g., halides) on piperidine with CF₂H. Trimethylsilyl difluoromethide (TMSCF₂H) serves as a key nucleophile, reacting with 4-halopiperidines (e.g., 4-bromopiperidine) in the presence of cesium fluoride. For instance, 4-bromopiperidine treated with TMSCF₂H in THF at 0°C achieves 55–65% conversion to 4-(difluoromethyl)piperidine.

Alternative routes employ halogen-exchange reactions. 4-Chloropiperidine reacts with potassium difluoromethyltrifluoroborate (K[CF₂H]) under Pd catalysis, yielding the target compound at 60°C with 70% efficiency.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis introduces chirality during CF₂H installation. Copper-catalyzed δ C–H cyanation of linear amines, followed by fluorination, provides enantioselective access to 4-(difluoromethyl)piperidine. Using a chiral Cu(I)/terpyridine catalyst, δ C–H bonds in N-protected piperidines undergo cyanation, and subsequent fluorination with Selectfluor yields enantiomerically enriched product (up to 85% ee).

Table 2: Catalytic Asymmetric Methods

| Substrate | Catalyst | Fluorination Agent | ee (%) | Yield (%) | Source |

|---|---|---|---|---|---|

| N-Boc-piperidine | Cu(I)/chiral terpyridine | Selectfluor | 85 | 60 |

Radical-mediated strategies also show promise. Visible-light-driven photocatalysis with Ir(ppy)₃ and ethyl difluorobromoacetate generates CF₂H radicals, which add to 4-methylene piperidine intermediates, achieving 50–65% yields with moderate enantioselectivity (70% ee).

The optimization of reaction conditions has proven critical for achieving high yields and selectivity [6]. Temperature control is particularly important, as reactions conducted at temperatures below 140°C or above 200°C show reduced sulfur tetrafluoride yields [7]. The choice of solvent system also significantly impacts the reaction outcome, with chlorinated solvents providing superior results compared to other solvent classes [3].

Industrial applications of this methodology have demonstrated scalability, with reactions successfully performed on 50-150 gram scales using specialized equipment designed to handle the corrosive and toxic nature of sulfur tetrafluoride [6]. The process requires strict safety protocols due to the hazardous nature of the reagents, particularly sulfur tetrafluoride and hydrogen fluoride, necessitating the use of specialized stainless steel autoclaves and appropriate ventilation systems [6].

Recent developments in continuous flow methodology have improved the safety profile of sulfur tetrafluoride-based fluorinations [4]. These systems allow for better control of reaction parameters and reduce the risk associated with handling large quantities of hazardous reagents. The flow approach has demonstrated comparable yields to batch processes while offering enhanced safety and operational convenience [4].

Rhodium-Catalyzed Carbometalation

Rhodium-catalyzed carbometalation has emerged as a highly sophisticated approach for the enantioselective synthesis of fluorinated piperidines, including 4-(difluoromethyl)piperidine derivatives [8] [9]. This methodology represents a significant advancement in asymmetric catalysis, offering exceptional control over both regio- and stereoselectivity through the use of chiral rhodium complexes and carefully designed reaction conditions [8].

The fundamental approach involves the rhodium-catalyzed carbometalation of dihydropyridine substrates with organoboronic acids [8] [9]. The process begins with the coordination of a chiral bisphosphine ligand to a rhodium hydroxide precursor, followed by transmetalation with phenyl boronic acid to generate the active rhodium-aryl complex [9]. Subsequent carbometalation of the dihydropyridine substrate creates a rhodium-alkyl intermediate that undergoes regioselective protodemetalation to yield the desired tetrahydropyridine product [9].

| Catalyst System | Substrate Type | Solvent System | Temperature (°C) | Yield (%) | Enantioselectivity (% ee) |

|---|---|---|---|---|---|

| [Rhodium(cyclooctadiene)(hydroxide)]₂/(S)-Segphos | Phenyl carbamate dihydropyridine | Tetrahydropyran:toluene:water (1:1:1) | 70 | 81 | 96 |

| [Rhodium(cyclooctadiene)(hydroxide)]₂/(S)-Segphos | Dihydroquinoline | Tetrahydropyran:toluene:water (1:1:1) | 70 | 75 | 94 |

| [Rhodium(cyclooctadiene)(hydroxide)]₂/(S)-Segphos | Fluorinated dihydropyridine | Tetrahydropyran:toluene:water (1:1:1) | 70 | 65 | 90 |

| [Rhodium(cyclooctadiene)(hydroxide)]₂/Other bisphosphines | Various dihydropyridines | Various | 70 | 50-80 | 85-95 |

| Rhodium oxide (commercial) | Fluorinated pyridines | Trifluoroethanol | 40 | 70-90 | Not reported |

Table 2: Rhodium-Catalyzed Carbometalation Conditions and Performance

The mechanistic pathway involves two distinct routes depending on the substrate structure [8] [9]. For dihydropyridine-derived substrates, the carbometalation complex undergoes direct protodemetalation without rearrangement [9]. In contrast, dihydroquinoline-derived substrates participate in a 1,4-rhodium shift mechanism, where the rhodium center migrates from the initial carbometalation site to an adjacent position before protodemetalation occurs [9].

Deuterium labeling studies have provided crucial mechanistic insights [8]. When deuterated phenyl boronic acid is employed, no deuterium incorporation is observed in the tetrahydropyridine ring, confirming that the aryl group from the boronic acid does not participate in hydrogen transfer processes [8]. Conversely, reactions conducted in deuterated water show exclusive deuterium incorporation at the 4-position of the product, supporting the proposed protodemetalation pathway [8].

The substrate scope of rhodium-catalyzed carbometalation extends to various dihydropyridine derivatives, with particular success observed for phenyl carbamate-protected substrates [8]. The reaction tolerates diverse functional groups and can be performed on gram scales without significant loss of enantioselectivity [8]. The products serve as valuable intermediates for further synthetic transformations, including the formal synthesis of bioactive compounds such as preclamol and niraparib [8].

Recent developments have focused on expanding the substrate scope to include more heavily functionalized dihydropyridines and exploring alternative ligand systems [10]. Rhodium oxide has emerged as a particularly attractive catalyst due to its commercial availability and stability under reaction conditions [10]. This catalyst system operates under mild conditions and demonstrates broad functional group tolerance, making it suitable for late-stage synthetic applications [10].

Reductive Heck Reactions

Reductive Heck reactions represent a versatile and powerful methodology for constructing carbon-carbon bonds while simultaneously introducing hydrogen atoms at specific positions [11] [12]. This approach has been successfully adapted for the synthesis of fluorinated piperidines, including 4-(difluoromethyl)piperidine derivatives, through carefully designed reaction cascades that combine cross-coupling and reduction processes [12] [13].

The fundamental mechanism of reductive Heck reactions involves the initial oxidative addition of an aryl halide to a palladium(0) complex, followed by migratory insertion into an alkene substrate [14]. The resulting alkyl-palladium(II) intermediate is then intercepted by a hydride source rather than undergoing the typical beta-hydride elimination pathway observed in conventional Heck reactions [14]. This mechanistic divergence allows for the formation of saturated products with excellent regioselectivity [14].

| Catalyst | Substrate | Reducing Agent | Temperature (°C) | Reaction Time | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Palladium-N-heterocyclic carbene complex | Benzylideneacetone/4-iodoanisole | N,N-diisopropylethylamine | 60 | 0.5 h | 93 | High syn |

| Palladium dichloride bis(triphenylphosphine)/Xantphos | Trifluoromethyl alkyl bromide/styrene | Potassium carbonate | 80 | 16 h | 65 | Good regioselectivity |

| Palladium on carbon + Rhodium on carbon | Aryl halide/alkene | Hydrogen gas | 25 | 24 h | 85 | cis-selective |

| Palladium acetate/Ligand | Fluorinated alkene/boronic acid | Formate | 60 | 12 h | 72 | High E/Z |

| Bis(dibenzylideneacetone)palladium/Phosphine | Piperidine precursor/aryl halide | Sodium borohydride | 80 | 6 h | 78 | Excellent |

Table 3: Reductive Heck Reaction Conditions and Results

The choice of reducing agent significantly influences both the reaction mechanism and product distribution [11] [15]. When N,N-diisopropylethylamine is employed as the reducing agent, the mechanism proceeds through coordination of the amine to the palladium-alkyl intermediate, followed by beta-hydride elimination from the amine to generate a palladium-hydride species [15]. Subsequent reductive elimination delivers the final product and regenerates the active palladium(0) catalyst [15].

Alternative reducing agents such as formic acid or formate salts operate through different pathways [11] [15]. In these systems, the palladium-alkyl intermediate undergoes protonation by formic acid, while the palladium center is simultaneously reduced back to the zero oxidation state [15]. This dual role of formic acid as both proton source and reductant provides a particularly efficient pathway for product formation [15].

Recent developments in reductive Heck methodology have focused on expanding the substrate scope to include unactivated alkenes and secondary alkyl halides [16] [17]. The incorporation of fluorinated substrates has proven particularly challenging due to the electron-withdrawing nature of fluorine substituents, which can significantly alter the electronic properties of both the alkene and the resulting palladium intermediates [18] [17].

The application of reductive Heck reactions to piperidine synthesis has been demonstrated through several innovative approaches [12] [13]. One particularly noteworthy example involves the construction of highly substituted piperidine rings through palladium-catalyzed reductive coupling reactions, where the reductive Heck process serves as a key ring-forming step [13]. This methodology has been successfully applied to the total synthesis of complex natural products, demonstrating its utility in sophisticated synthetic applications [13].

The development of auxiliary-directed reductive Heck reactions has further expanded the scope of this methodology [14]. The use of 8-aminoquinoline directing groups allows for precise control over regioselectivity, enabling the functionalization of unactivated alkenes with high levels of selectivity [14]. This approach has proven particularly valuable for the late-stage functionalization of complex molecules containing multiple reactive sites [14].

| Synthetic Route | Starting Material | Key Reagent | Typical Yield (%) | Reaction Conditions | Selectivity Control | Scalability |

|---|---|---|---|---|---|---|

| Direct Fluorination (Sulfur Tetrafluoride) | Piperidinecarboxylic acid | Sulfur tetrafluoride/Hydrogen fluoride | 50-80 | High temperature/pressure | Limited | Industrial scale |

| Rhodium-Catalyzed Carbometalation | Dihydropyridines | Boronic acids | 65-96 | Mild conditions | Excellent (enantiomeric excess >90%) | Laboratory scale |

| Reductive Heck Reactions | Aryl halides + alkenes | Reducing agents | 60-95 | Moderate conditions | Good to excellent | Variable |

Table 4: Comparative Analysis of Synthetic Routes

The development of two-pot continuous synthesis methodologies for 4-(difluoromethyl)piperidine represents a significant advancement in industrial manufacturing capabilities. Contemporary research has demonstrated that continuous flow processes offer substantial advantages over traditional batch synthesis methods, particularly in terms of reaction control, product quality, and operational efficiency [1] [2] [3].

The optimal two-pot continuous synthesis strategy employs a plug flow reactor configuration operating at temperatures between 65-150°C with residence times of 15-45 minutes [4] [5] [1]. This approach utilizes sulfur tetrafluoride and hydrogen fluoride as primary fluorinating agents, combined with appropriate base catalysts in tetrahydrofuran-methanol solvent systems [4] [1] [6]. The process achieves conversion rates of 85-95% with selectivities ranging from 80-90%, representing significant improvements over batch methodologies [4] [5] [2].

Critical to the success of two-pot continuous synthesis is the precise control of pressure conditions, typically maintained between 10-30 bar [4] [5]. This pressure range ensures optimal reagent mixing while preventing unwanted side reactions that commonly occur at higher pressures. The continuous nature of the process enables throughput rates of 20-50 grams per hour, making it suitable for industrial-scale production requirements [2] [3].

The first pot in the continuous synthesis involves the initial difluoromethylation reaction, where piperidine derivatives undergo fluorination under controlled flow conditions [1] [2]. The second pot facilitates product purification and isolation through in-line separation techniques, eliminating the need for extensive downstream processing [7] [2] [3]. This integrated approach reduces processing time by 50-70% compared to traditional batch methods while improving overall yield by 15-25% [5] [1] [2].

Process Optimization for Bulk Production

Process optimization for bulk production of 4-(difluoromethyl)piperidine focuses on maximizing efficiency while maintaining product quality and minimizing operational costs. Continuous flow chemistry has emerged as the preferred methodology due to its superior heat and mass transfer characteristics, precise reaction control, and enhanced safety profile [8] [1] [7].

Temperature control represents a critical optimization parameter, with precise thermal management enabling consistent reaction outcomes [8] [1] [7]. Continuous flow reactors provide superior temperature control compared to batch processes, utilizing microfluidic mixing to ensure uniform heat distribution throughout the reaction medium [8] [7] [2]. This enhanced thermal control minimizes hot spots and prevents thermal decomposition of sensitive intermediates.

Flow rate optimization plays a crucial role in determining residence time and conversion efficiency. Optimal flow rates of 0.5-5.0 milliliters per minute have been established through systematic studies, balancing reaction completion with throughput requirements [8] [1] [2]. Higher flow rates reduce residence time but may compromise conversion efficiency, while lower flow rates improve conversion at the expense of production capacity.

Mixing efficiency optimization through microfluidic designs ensures rapid reagent combination and homogeneous reaction conditions [8] [7] [2]. Enhanced mixing reduces mass transfer limitations and minimizes concentration gradients that can lead to side product formation. This improved mixing efficiency contributes to the 15-25% yield improvements observed in continuous flow processes compared to batch synthesis [5] [1] [2].

Heat transfer optimization in continuous flow systems enables rapid reaction initiation and precise temperature control throughout the synthesis [8] [1] [7]. The high surface area-to-volume ratio characteristic of microreactors facilitates efficient heat exchange, enabling rapid heating and cooling cycles that are not achievable in traditional batch reactors. This enhanced heat transfer capability contributes to the 50-70% reduction in reaction time observed in optimized continuous flow processes [1] [2] [3].

Pressure drop optimization ensures consistent flow rates and prevents reagent accumulation within the reactor system [8] [1]. Controlled pressure drop management prevents backpressure buildup that could compromise reaction efficiency or cause safety concerns. Optimized pressure profiles maintain steady-state operation while accommodating varying viscosities of reaction mixtures throughout the synthesis.

Cost-Effective Reagent Selection

The selection of cost-effective reagents for industrial-scale production of 4-(difluoromethyl)piperidine requires careful consideration of material costs, reaction efficiency, safety requirements, and environmental impact. Significant cost reductions can be achieved through strategic reagent substitution while maintaining or improving reaction performance [9] [5] [1].

Fluorinating agent selection represents the most significant cost factor in 4-(difluoromethyl)piperidine synthesis. Traditional reagents such as diethylaminosulfur trifluoride require expensive starting materials and specialized handling procedures [9] [5]. Morpholine-diethylaminosulfur trifluoride offers equivalent performance with 30-40% cost reduction compared to traditional diethylaminosulfur trifluoride [9] [5]. This modified reagent maintains reactivity while providing improved thermal stability and reduced toxicity.

Chlorodifluoromethane represents a highly cost-effective alternative to expensive electrophilic fluorinating agents, offering 50-60% cost reduction [1] [6] [2]. Although reaction rates may be slightly lower compared to premium fluorinating agents, the substantial cost savings justify its use in large-scale production. Fluoroform provides an even more economical option with 60-70% cost reduction while maintaining good reaction performance [6] [2] [3]. The use of fluoroform as a difluoromethylation reagent has been successfully demonstrated in continuous flow processes with yields comparable to more expensive alternatives.

Solvent system optimization contributes significantly to overall cost reduction while improving reaction performance. Tetrahydrofuran and methanol represent cost-effective alternatives to traditional chlorinated solvents, offering 20-50% cost savings [5] [10] [11]. These alternative solvents provide improved environmental profiles while maintaining or enhancing reaction efficiency. The elimination of dichloromethane and chloroform reduces both material costs and waste disposal expenses.

Base and catalyst selection offers substantial cost reduction opportunities. Sodium hydroxide and potassium carbonate provide 60-80% cost savings compared to expensive organometallic bases such as sodium hydride and lithium hexamethyldisilazide [4] [12] [13]. These inorganic bases maintain catalytic activity while offering improved safety profiles and reduced handling requirements. The use of readily available inorganic bases simplifies procurement and reduces inventory costs.

Protecting group strategy optimization enables significant cost reductions through the use of acetyl and tosyl protecting groups instead of expensive tert-butoxycarbonyl and benzyloxycarbonyl groups [5] [14]. These alternative protecting groups offer 30-50% cost savings while providing equivalent or improved protection efficiency. The simplified deprotection procedures reduce processing time and reagent consumption.